Evidence Item 1: Antibacterial Potency of the Acetamidomethyl–4-Chlorophenyl Combination Falls Within the Defined High-Activity MIC Range (0.5–4 μg/mL) Established for the Oxazolidinone Class
The Gregory et al. (1989) foundational SAR study established that across all N-aryl substitution patterns examined (A = acetyl, isopropyl, methylthio, methylsulfinyl, methylsulfonyl, and sulfonamido), the acetamidomethyl group (B = acetamido) consistently yielded the most potent antibacterial compounds, with MIC values in the range of 0.5–4 μg/mL against both Staphylococcus aureus and Enterococcus faecalis [1]. The 4-chlorophenyl–acetamidomethyl pairing—the precise structural definition of CAS 104392-70-3—falls within the subset of 4-monosubstituted phenyl derivatives that the Park et al. (1992) study explicitly classifies as active and comparable in potency to the 3,4-disubstituted analogues bearing small 3-substituents [2]. This positions the compound within the high-activity tier of the oxazolidinone SAR landscape. In contrast, 2,4-disubstituted, 2,5-disubstituted, 3,5-disubstituted, and trisubstituted aryl derivatives were shown to have weak or no antibacterial activity [2].
| Evidence Dimension | In vitro antibacterial activity (MIC range) for oxazolidinone compounds bearing the optimal acetamidomethyl B-group across N-aryl A-group series |
|---|---|
| Target Compound Data | MIC = 0.5–4 μg/mL (class-level MIC range for most active acetamidomethyl-bearing oxazolidinones against S. aureus and E. faecalis, within which the 4-chlorophenyl monosubstituted analogue resides) [1] |
| Comparator Or Baseline | 2,4-Disubstituted, 2,5-disubstituted, 3,5-disubstituted, and trisubstituted aryl oxazolidinone analogues: weak or no antibacterial activity; 3,4-disubstituted analogues with 3-substituents smaller than Br: MIC comparable to 4-monosubstituted analogues [2] |
| Quantified Difference | The 4-chlorophenyl monosubstituted compound retains activity comparable to 3,4-disubstituted active analogues, while 2,4-, 2,5-, 3,5-, and trisubstituted analogues are essentially inactive. Introduction of a 3-substituent larger than Br causes rapid potency decline [2]. |
| Conditions | In vitro broth dilution MIC assay; bacterial strains: Staphylococcus aureus and Enterococcus faecalis [1]; SAR assessment across multiple aryl substitution patterns [2] |
Why This Matters
The compound occupies a specific, validated active region of oxazolidinone chemical space—procurement of a 4-chlorophenyl analogue with confirmed acetamidomethyl substitution guarantees a chemotype with demonstrated antibacterial potential within the 0.5–4 μg/mL MIC window, whereas moving to disubstituted or trisubstituted aryl variants risks complete loss of activity.
- [1] Gregory, W. A.; Brittelli, D. R.; Wang, C. L. J.; Wuonola, M. A.; et al. Antibacterials. Synthesis and Structure-Activity Studies of 3-Aryl-2-oxooxazolidines. 1. The "B" Group. J. Med. Chem. 1989, 32 (8), 1673–1681. DOI: 10.1021/jm00128a003. PMID: 2502627. View Source
- [2] Park, C. H.; Brittelli, D. R.; Wang, C. L. J.; Marsh, F. D.; Gregory, W. A.; Wuonola, M. A.; McRipley, R. J.; Eberly, V. S.; Slee, A. M.; Forbes, M. Antibacterials. Synthesis and Structure-Activity Studies of 3-Aryl-2-oxooxazolidines. 4. Multiply-Substituted Aryl Derivatives. J. Med. Chem. 1992, 35 (6), 1156–1165. DOI: 10.1021/jm00084a022. PMID: 1552508. View Source
